molecular formula C5H8O2 B2818360 (R)-4-Methyldihydrofuran-2(3H)-one CAS No. 65284-00-6

(R)-4-Methyldihydrofuran-2(3H)-one

Cat. No.: B2818360
CAS No.: 65284-00-6
M. Wt: 100.117
InChI Key: ALZLTHLQMAFAPA-SCSAIBSYSA-N
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Description

Significance of Chiral γ-Lactones as Versatile Chiral Intermediates in Synthesis

Chiral γ-lactones are five-membered ring esters that possess at least one stereocenter. This chirality is of paramount importance in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. More than half of all active pharmaceutical ingredients are chiral compounds, and the use of single enantiomers can increase therapeutic efficacy and reduce side effects. mdpi.com

The value of chiral γ-lactones lies in their utility as versatile chiral building blocks. mdpi.comnih.gov They are not only found in a vast number of biologically active natural products but also serve as key intermediates for the synthesis of other important molecular architectures. acs.orgnih.gov For instance, the γ-lactone ring can be readily opened to yield chiral hydroxy carboxylic acids or transformed into other heterocyclic systems like chiral tetrahydrofurans and tetrahydropyrans. acs.orgnih.gov This versatility allows chemists to access a wide array of complex target molecules from a common chiral precursor.

The development of methods for the catalytic asymmetric synthesis of γ-lactones is a significant area of research. researchgate.net Techniques such as enantioselective halolactonization, copper-catalyzed radical oxyfunctionalization of alkenes, and asymmetric hydrogenation of γ-ketoacids have been developed to produce these valuable compounds with high enantiomeric purity. mdpi.comacs.orgnih.gov These synthetic advancements have further solidified the role of chiral γ-lactones as indispensable tools in the construction of stereochemically rich molecules. rsc.org

Role of (R)-4-Methyldihydrofuran-2(3H)-one within the Class of Chiral Butyrolactones

This compound, also known as (R)-β-methyl-γ-butyrolactone, is a prominent member of the chiral γ-lactone family. Its specific structure, featuring a methyl group at the 4-position with an (R) configuration, makes it a valuable and sought-after chiral synthon.

The primary significance of this compound lies in its application as a key intermediate in the synthesis of various biologically active compounds. A notable example is its use in the preparation of certain antiepileptic drugs. The enantiomer, (S)-4-Methyldihydrofuran-2(3H)-one, is also utilized as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

The strategic placement of the methyl group in this compound provides a handle for controlling the stereochemistry in subsequent synthetic transformations. This level of stereocontrol is crucial when constructing molecules with multiple chiral centers, where the precise arrangement of atoms is critical for biological function. The compound's utility highlights the broader principle in organic synthesis where simple, enantiomerically pure building blocks are used to construct complex and valuable final products.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name (4R)-4-methyloxolan-2-one
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
CAS Number 65284-00-6
Appearance Not specified in provided results
Chirality (R) at C4

The development of efficient synthetic routes to this compound and other chiral lactones continues to be an active area of research, driven by their undeniable importance as precursors to a wide range of valuable and complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for R 4 Methyldihydrofuran 2 3h One and Analogous Chiral γ Lactones

Chiral Pool Approaches

Chiral pool synthesis provides an effective pathway to chiral molecules by starting with enantiomerically pure natural products. This strategy leverages the inherent chirality of the starting material to achieve the desired stereochemistry in the final product.

Utilization of Naturally Occurring Chiral Precursors

A common strategy involves the use of naturally occurring chiral precursors, such as carbohydrates. For instance, D-glucose has been utilized as a starting material for the stereoselective total synthesis of complex natural products containing the γ-lactone moiety. researchgate.net This carbohydrate-based approach allows for the construction of the dihydrofuranone ring with a specific stereochemical configuration. The synthesis of (S)-γ-hydroxymethyl-γ-butyrolactone, a key intermediate, has been achieved from levoglucosenone, a derivative of glucose, through chemo-enzymatic pathways. mdpi.com

Stereoselective Transformations from Chiral Oxiranes

Chiral oxiranes, or epoxides, are versatile building blocks in the synthesis of chiral γ-lactones. An efficient and flexible method involves the alkylation of chiral 1,2-oxiranes with terminally unsaturated Grignard reagents. Subsequent oxidative degradation of the terminal double bond leads to the formation of 4-hydroxy acids, which then cyclize to the corresponding γ-lactones with high enantiomeric purity (>99% ee). researchgate.net This protocol has been successfully applied to the synthesis of several alkanolides and alkenolides. researchgate.net

Another example is the synthesis of (S)-dairy lactone from chiral epoxides, ethyl and methyl (S)-3-(oxiran-2-yl)propanoates. The synthesis involves the regioselective opening of the epoxide, followed by acid-mediated lactonization and syn-stereoselective hydrogenation. mdpi.com

Derivations from Alpha-Hydroxy Acid Chiral Pool

Alpha-hydroxy acids serve as another important chiral pool for the synthesis of γ-lactones. A method for synthesizing disubstituted α-hydroxy acids involves the metal-catalyzed silylene transfer to α-keto esters. The resulting α-hydroxy acid products can then be converted into γ-lactones through various lactonization conditions, such as traditional iodolactonization methods. nih.gov

Biocatalytic Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures to obtain enantiomerically pure lactones.

Enzymatic Kinetic Resolution and Enantioselective Hydrolysis

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with an enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted substrate.

Lipases are a class of enzymes that have found extensive application in the kinetic resolution of lactones and their precursors. For example, the racemic mixture of 3-hydroxy-4-tosyloxybutanenitrile has been resolved using lipases from Pseudomonas cepacia, Pseudomonas fluorescens, Candida rugosa, and Candida antarctica to yield the (S)-alcohol and (R)-acetate with high enantioselectivity (>99% ee). nih.gov

In the context of 4-methyldihydrofuran-2(3H)-one analogs, lipase-catalyzed resolution has been successfully employed. For instance, racemic cis-3-hydroxy-5-methyldihydrofuran-2(3H)-one was resolved using PS-30 lipase (B570770) and vinyl acetate, affording the (–)-acetate in 50% yield and 92% ee, and the remaining (+)-hydroxylactone in 47% yield and 94% ee. scispace.com

The enantioselectivity of lipases can be influenced by various factors, including the immobilization support. Studies have shown that the particle size and pore diameter of the support material, such as Accurel porous polypropylene, can affect the enantiomeric ratio (E) in the lipase-catalyzed esterification of racemic acids. researchgate.net

The following table summarizes the lipase-mediated resolution of various substrates to produce chiral lactones or their precursors:

EnzymeSubstrateAcyl Donor/SolventProduct(s)Yield (%)Enantiomeric Excess (ee) (%)Reference
PS-30 LipaseRacemic cis-3-hydroxy-5-methyldihydrofuran-2(3H)-oneVinyl Acetate(–)-acetate5092 scispace.com
(+)-hydroxylactone4794 scispace.com
Pseudomonas cepacia LipaseRacemic 3-hydroxy-4-tosyloxybutanenitrile-(S)-alcohol and (R)-acetate->99 nih.gov
Candida rugosa LipaseDiastereoisomeric mixture of FOP acetatesBuffer (pH 7.0) with 30% DIPE(S)-FOP alcohol-- nih.gov
Candida antarctica Lipase BRacemic methyl-1,4-benzodioxan-2-carboxylatePhosphate buffer with 20% DIPE(R)-methyl ester->99 nih.gov
(S)-carboxylic acid-79 nih.gov
Pseudomonas fluorescens LipaseRacemic Morita-Baylis-Hillman acetates-Alcohol-85-98 d-nb.info
Microbial Transformations and Lactonohydrolase Activity

The kinetic resolution of racemic γ-lactones through enantioselective hydrolysis is a well-established microbial transformation. This process utilizes lactonohydrolases, a class of esterase-family enzymes, that preferentially hydrolyze one enantiomer of the lactone to the corresponding γ-hydroxy acid, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.comdntb.gov.ua

Fungal microorganisms, in particular, have demonstrated significant utility in this area. Strains from the genus Fusarium are widely applied for the kinetic resolution of various lactones. researchgate.netresearchgate.net For instance, the lactonase from Fusarium proliferatum has been shown to preferentially hydrolyze the levo-enantiomer of several butyrolactones, including pantolactone, yielding the corresponding (+)-hydroxy acids with high enantiomeric excess. researchgate.net Similarly, Fusarium oxysporum is another well-characterized source of lactonohydrolases used in practical resolution systems for DL-pantolactone. mdpi.comdntb.gov.ua The enantioselectivity of the hydrolysis can be influenced by the structure of the lactone substrate, particularly the nature of substituents on the ring. mdpi.com

Racemic Lactone SubstrateMicroorganism/EnzymeRecovered EnantiomerEnantiomeric Excess (ee)Key FindingsReference
β-Aryl-γ-ethylidene-γ-lactonesAspergillus ochraceus AM370(S)-γ-LactonesUp to >99%Enantioselectivity is dependent on the size of the aryl substituent; smaller substituents lead to higher ee. mdpi.com
DL-PantolactoneFusarium moniliforme SW-902 (immobilized)D-(-)-PantolactoneHighImmobilized cells provide a stable and reusable biocatalyst for the resolution. researchgate.net
β-Methyl-γ-ethylidene lactonesLipase from Pseudomonas sp.(S)-LactoneVariableThe enzyme preferentially hydrolyzed the (R)-enantiomer. dntb.gov.ua
rac-cis-3-Hydroxy-5-methyldihydrofuran-2(3H)-onePS-30 Lipase(+)-Hydroxylactone94%Provides access to an intermediate for the synthesis of Amphirionin-4. scispace.com
Whole-Cell Biocatalysis and Enzyme Immobilization Techniques

Whole-cell biocatalysis offers a practical approach to synthesis, circumventing the need for enzyme purification and providing inherent cofactor regeneration. The genus Rhodococcus is recognized as a versatile biocatalyst with a wide range of enzymatic activities, including alcohol dehydrogenases, oxidases, and monooxygenases, making it suitable for lactone synthesis. nih.govfrontiersin.orgmdpi.com For example, strains of Rhodococcus erythropolis have been used effectively in the stereoselective oxidation of racemic diols to produce individual enantiomers of whisky lactone, a structural analog of 4-methyldihydrofuran-2(3H)-one. nih.govfrontiersin.orgbohrium.com This transformation relies on the high alcohol dehydrogenase activity within the cells. frontiersin.org Another application involves the hydration of Michael acceptors by Rhodococcus cells to produce chiral hydroxy compounds, such as (R)-4-hydroxy-4-methyldihydrofuran-2(3H)-one, which subsequently cyclizes. mdpi.comd-nb.infotudelft.nl

To enhance the operational stability and reusability of biocatalysts, enzyme immobilization is a widely adopted technique. rug.nl Enzymes can be attached to solid supports, transitioning them from homogeneous to heterogeneous catalysts, which simplifies separation from the reaction mixture and improves process economics. rug.nl Immobilization methods like entrapment in κ-carrageenan or cross-linking with glutaraldehyde (B144438) have been successfully applied to whole cells, such as Fusarium moniliforme, for the resolution of lactones. researchgate.net These immobilized systems often retain high enzymatic activity over numerous batches. researchgate.net Co-immobilization of multiple enzymes, for instance, a carbonyl reductase and a glucose dehydrogenase for cofactor recycling, in a single reactor can lead to highly efficient synthesis of optically pure lactones. acs.org

SubstrateWhole-Cell BiocatalystProductEnantiomeric Excess (ee)Key FindingsReference
anti-3-Methyl-octane-1,4-diolRhodococcus erythropolis DSM44534trans-(+)-(4S,5R)-Whisky lactone>99%Highly stereoselective oxidation of a racemic diol to a specific lactone enantiomer. frontiersin.orgbohrium.com
syn-3-Methyl-octane-1,4-diolRhodococcus erythropolis PCM2150cis-(+)-(4R,5R)-Whisky lactone>99%Demonstrates the ability to control diastereoselectivity based on substrate configuration. frontiersin.orgbohrium.com
(E)-4-hydroxy-3-methylbut-2-enoic acidRhodococcus rhodochrous(R)-4-hydroxy-4-methyldihydrofuran-2(3H)-oneNot reportedHydration of a Michael acceptor leads to a useful chiral synthon. mdpi.comd-nb.info
Alkylidene ketonesAcinetobacter sp. RS1 (ERED) & E. coli (CHMO-GDH)(R)-2-Alkyl-δ-lactones>99%A whole-cell cascade involving an ene-reductase (ERED) followed by a Baeyer-Villiger monooxygenase (BVMO). mdpi.com

Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidations

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. rug.nlnih.gov This biocatalytic equivalent of the chemical Baeyer-Villiger oxidation is renowned for its high regio- and enantioselectivity under mild, environmentally benign conditions. nih.govd-nb.info BVMOs are powerful tools for asymmetric synthesis, particularly through the desymmetrization of prochiral ketones. researchgate.net

A highly relevant application for the synthesis of 4-substituted-γ-butyrolactones is the BVMO-catalyzed oxidation of 3-substituted cyclobutanones. For instance, the desymmetrization of 3-vinylcyclobutanone using camphor (B46023) monooxygenase (CAMO) or 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-coenzyme A monooxygenase (OTEMO) yields the corresponding (R)-4-vinyldihydrofuran-2(3H)-one (Taniguchi lactone) with excellent enantioselectivity (>99% ee). d-nb.info This demonstrates a direct enzymatic route to chiral γ-lactones bearing a substituent at the 4-position. Various BVMOs, such as cyclohexanone (B45756) monooxygenase (CHMO) and phenylacetone (B166967) monooxygenase (PAMO), have been identified and engineered, expanding the substrate scope and catalytic efficiency for producing a wide array of valuable chiral lactones. rug.nlharvard.edu

SubstrateEnzyme (Source)ProductConversionEnantiomeric Excess (ee)Reference
3-VinylcyclobutanoneCAMO (Cylindrocarpon radicicola)(-)-(R)-4-Vinyldihydrofuran-2(3H)-one>99%>99% d-nb.info
3-VinylcyclobutanoneOTEMO (Pseudomonas putida)(-)-(R)-4-Vinyldihydrofuran-2(3H)-one>99%>99% d-nb.infonih.gov
3-MethylcyclobutanoneCHMO (Acinetobacter calcoaceticus)4-Methyldihydrofuran-2(3H)-one>99%98% (S) d-nb.info
2-NorbornanoneCyclohexanone oxygenase (Acinetobacter NCIB 9871)2-Oxabicyclo[3.2.1]octan-3-one81% yieldNot reported (desymmetrization) harvard.edu
(+)-DihydrocarvoneCyclohexanone oxygenase (Acinetobacter NCIB 9871)Corresponding lactone65% yieldHigh (regio- and stereoselective) harvard.edu

Reductive Cyclization of Ketoesters via Carbonyl Reductases

The asymmetric reduction of a ketone functionality within a ketoester or ketoacid molecule, followed by spontaneous intramolecular cyclization (lactonization), is an efficient strategy for producing chiral lactones. This transformation is typically catalyzed by ketoreductases or alcohol dehydrogenases, often found in whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or Geotrichum candidum. tandfonline.comscielo.br

This method allows for the stereoselective synthesis of γ- and δ-lactones from their corresponding keto-precursors. For instance, the microbial reduction of ethyl 4-oxo-3-methylpentanoate is a key step in a chemoenzymatic cascade to produce stereoisomers of Nicotiana tabacum lactone, an analog of the target compound. acs.orgresearchgate.net Engineered carbonyl reductases (SmCR) have been co-immobilized with glucose dehydrogenase (for NADPH regeneration) to create efficient systems for the synthesis of optically pure γ- and δ-lactones from the corresponding ketoacids. acs.org The stereochemical outcome of the reduction is dictated by the substrate-prelog or anti-prelog selectivity of the chosen enzyme. Furthermore, purified ketoreductases from sources like Streptomyces avermitilis have been characterized and show high reducing activity towards various α- and β-keto esters. nih.gov

SubstrateCatalyst/MicroorganismProductYieldEnantiomeric/Diastereomeric ExcessReference
Ethyl 3-oxopentanoateSaccharomyces cerevisiae (Baker's yeast)Ethyl (S)-3-hydroxypentanoate70%82% ee scielo.br
Ethyl 4-oxo-3-methylpentanoateEne-reductase + Alcohol DehydrogenaseEthyl 4-hydroxy-3-methylpentanoateHigh>94% de, >98% ee acs.org
5-Oxodecanoic acidCoimmobilized SmCRM5 + BmGDHδ-Decalactone>99% conversion>99% ee (R) acs.org
Ethyl 3-hydroxybutanoateGeotrichum candidum(R)-Ethyl 3-hydroxybutanoateOptically pureHigh ee tandfonline.com
α-Cyanomethyl-β-keto estersKetoreductaseOptically pure β-hydroxy esters>99% conversion>99% de, >99% ee researchgate.net

Chemoenzymatic Cascade Reactions for Stereospecific Lactone Formation

Chemoenzymatic cascade reactions integrate the high selectivity of biocatalysts with the versatility of chemical transformations in a single pot, offering streamlined and efficient synthetic routes. vu.nl These cascades minimize purification steps, reduce waste, and can overcome challenges like catalyst inhibition or unfavorable equilibria. mdpi.com

For γ-lactone synthesis, a common cascade involves the coupling of an ene-reductase (ERED) and an alcohol dehydrogenase (ADH). acs.org Starting from an α,β-unsaturated ketoester, the ERED first reduces the carbon-carbon double bond stereoselectively, and the resulting ketoester is then reduced by an ADH to a chiral hydroxy ester. This intermediate subsequently cyclizes, often upon acidic workup, to yield the desired γ-lactone. By selecting enantiodivergent ADHs (Prelog or anti-Prelog selective), it is possible to control the stereochemistry at the hydroxyl-bearing carbon, providing access to different diastereomers of the final lactone. acs.org This multienzymatic approach has been successfully applied to the synthesis of all four stereoisomers of Nicotiana tabacum lactone from ethyl 4-oxo-3-methylpentanoate. acs.org

Another powerful cascade involves coupling other enzymes with BVMOs. For example, a whole-cell system can first use an ERED to reduce an alkylidene ketone to a chiral saturated ketone, which is then oxidized in the same pot by a co-expressed BVMO to furnish an enantiopure lactone. mdpi.com

Cascade TypeStarting MaterialCatalystsFinal ProductKey FeaturesReference
One-pot, two-enzyme reduction/lactonizationEthyl 4-oxo-3-methylpent-2-enoateEne-reductase (ER), Alcohol dehydrogenase (ADH), Glucose dehydrogenase (GDH)Stereoisomers of Nicotiana tabacum lactoneAccess to all four stereoisomers with de >94% and ee >98%. acs.org
One-pot, whole-cell ERED/BVMO cascadeAlkylidene cyclohexanonesAcinetobacter sp. RS1 (ERED) + E. coli (CHMO/GDH)(R)-2-Alkyl-δ-lactonesSequential whole-cell addition; >99% ee for the lactone product. mdpi.com
Kinetic Resolution/Ring-Closing MetathesisRacemic vinyl 3-aryl-4-pentenoateLipase (Novozym) + Grubbs catalystEnantiopure (R)-γ-lactoneOne-pot combination of enzymatic resolution and chemical metathesis. nih.gov
Three-step CYP450/ADH/BVMO cascadeCycloalkanesCytochrome P450, ADH, BVMOLactonesConversion of simple alkanes to lactones via sequential oxidation steps. mdpi.com

Asymmetric Catalysis

Beyond biocatalysis, asymmetric catalysis using small-molecule chiral catalysts (organocatalysis) or metal complexes provides powerful, complementary methods for constructing enantiopure γ-lactones.

Organocatalytic Methodologies

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. A patented process for the synthesis of (R)-4-propyldihydrofuran-2(3H)-one, an analog of the target compound, highlights this approach. The key step is an organocatalytic Michael addition of nitromethane (B149229) to trans-2-hexen-1-al, which establishes the crucial stereocenter. The resulting nitro-aldehyde is then oxidized to a carboxylic acid and subsequently subjected to reduction and lactonization to yield the final product with very high enantiomeric excess (R:S > 99.5:0.5). google.com

Reaction TypeSubstrate(s)CatalystProductStereoselectivityReference
Asymmetric Michael Addition/Multi-steptrans-2-Hexen-1-al, NitromethaneChiral organocatalyst (unspecified in abstract)(R)-4-Propyldihydrofuran-2(3H)-oneR:S > 99.5:0.5 google.com
Acid-Catalyzed LactonizationMethyl (S)-4-hydroxy-3-methylbutanoatep-Toluenesulfonic acid (TsOH)(S)-4-Methyldihydrofuran-2(3H)-oneConfiguration set by substrate nih.gov
Enantioselective Michael Additions Followed by Cyclization

A prevalent strategy for constructing chiral γ-lactones involves a stereodetermining Michael addition reaction to an unsaturated precursor, followed by an intramolecular cyclization to forge the lactone ring. Organocatalysis has been particularly successful in this arena.

One notable approach involves the enantioselective organocatalytic transfer of boronic acids to 5-hydroxyfuran-2(5H)-one. acs.orgnih.govsci-hub.seacs.org In this process, a chiral organocatalyst, often derived from prolinol, activates the furanone substrate towards nucleophilic attack by the boronic acid. acs.org This initial Michael addition establishes the crucial stereocenter. The resulting intermediate can then be transformed into the desired γ-lactone. This methodology has been effectively applied to synthesize a variety of α,γ-substituted chiral lactones. acs.orgnih.gov

Catalyst TypeSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Diphenyl prolinol derivative5-hydroxyfuran-2(5H)-oneN-Boc-indole-2-boronic acidHighGoodGood
Diphenyl prolinol derivative5-hydroxyfuran-2(5H)-oneStyrene boronic acidsGoodLowerN/A
One-Pot Organocatalytic Synthesis Routes

Increasing the efficiency of synthetic sequences, "one-pot" reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, represent a highly desirable approach. nih.gov Several organocatalytic one-pot syntheses for chiral γ-lactones have been developed, showcasing high atom and step economy.

A prime example is the sequential enantioselective organocatalytic Michael addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by a diastereoselective intramolecular Passerini-type reaction. acs.orgnih.govsci-hub.seacs.org This process rapidly generates structurally diverse and complex α,γ-substituted chiral γ-lactones from simple starting materials. acs.orgnih.govsci-hub.se The initial organocatalyzed Michael addition sets the enantioselectivity, and the subsequent multicomponent Passerini reaction introduces further diversity in a single operation. acs.org Another effective one-pot method involves the reaction between protected 2-hydroxymalonates and Morita-Baylis-Hillman (MBH) carbonates, catalyzed by chiral Lewis bases, to afford α-methylene-γ-lactones in excellent yields and enantioselectivities after acidic workup. rsc.orgresearchgate.net

Reaction TypeStarting MaterialsCatalystKey FeaturesYield (%)Enantiomeric Excess (ee %)
Michael/Passerini Sequence5-hydroxyfuran-2(5H)-one, Boronic Acid, IsocyanideProlinol derivativeHigh complexity generationGoodUp to 80%
Michael/Cyclization2-hydroxymalonate, MBH carbonateChiral Lewis Base (e.g., (S)-IMes)One-pot access to α-methylene-γ-lactonesExcellentExcellent
Chiral Lewis Base Catalysis

Chiral Lewis bases have proven to be highly effective catalysts for the enantioselective synthesis of γ-lactones and their derivatives. These catalysts, which include phosphines, amines, and isothioureas, function by activating substrates nucleophilically to control the stereochemical outcome of the reaction. nih.gov

A significant application of this strategy is the synthesis of α-methylene-γ-lactones. rsc.orgresearchgate.net In these reactions, a chiral Lewis base, such as a derivative of imidazole (B134444) or a phosphine, catalyzes the reaction between an allenoate or MBH carbonate and an aldehyde. This generates the lactone framework with high enantiopurity in a one-pot process. rsc.orgresearchgate.net Furthermore, chiral isothiourea Lewis base catalysts have been employed in a two-step protocol for the asymmetric synthesis of novel benzo-fused ε-lactones, where the key stereochemistry is installed via a 1,6-addition of activated esters to para-quinone methides. nih.govjku.at This demonstrates the versatility of chiral Lewis bases in constructing various lactone ring sizes with high enantioselectivity. nih.gov

Catalyst TypeReactionSubstratesProductYield (%)Enantiomeric Excess (ee %)
Chiral Isothiourea1,6-Addition/Cyclizationp-Quinone Methide, Activated EsterBenzo-fused ε-Lactone~50 (2 steps)High
Chiral Phosphine[3+2] CycloadditionAllenoate, Aldehydeα-methylene-γ-lactoneExcellentExcellent
Chiral DiamineSulfenoamidationβ,γ-unsaturated sulfonyl carboxamideγ-LactamGoodHigh

Transition Metal-Catalyzed Asymmetric Syntheses

The catalytic asymmetric hydrogenation of unsaturated precursors stands as one of the most powerful and atom-economical methods for producing chiral molecules. Various transition metals, particularly palladium, ruthenium, and iridium, have been successfully applied to the synthesis of chiral γ-lactones.

Asymmetric Hydrogenation of Unsaturated Lactone Precursors

This approach involves the reduction of a carbon-carbon or carbon-oxygen double bond in a prochiral substrate, such as an unsaturated lactone or a keto acid, using a chiral transition metal complex as the catalyst.

Palladium catalysis has become a popular choice for homogeneous asymmetric hydrogenation. rsc.org Recently, significant progress has been made in the palladium-catalyzed asymmetric hydrogenation of lactones, notably under base-free conditions, which simplifies the procedure and broadens substrate scope. nih.govrsc.org These reactions can proceed through dynamic kinetic resolution or kinetic resolution to deliver chiral lactones with high enantioselectivity and functional group tolerance. nih.govrsc.org For instance, the hydrogenation of α,β-unsaturated lactones has been achieved using a palladium catalyst, furnishing the desired saturated chiral lactones in high yield and enantioselectivity. nih.gov

Catalyst SystemSubstrate TypeKey FeaturesYield (%)Enantiomeric Excess (ee %)
Pd(OCOCF3)2 / (R,R)-QuinoxP*α,β-Unsaturated LactoneAuto-tandem hydrogenation96>99
Pd(TFA)2 / Chiral LigandRacemic LactoneBase-free, Dynamic Kinetic Resolution9290

Ruthenium and iridium complexes are preeminent catalysts for the asymmetric hydrogenation of a wide array of substrates, including those leading to chiral γ-lactones.

Ruthenium-Catalyzed Systems: Chiral ruthenium catalysts are highly effective for the asymmetric hydrogenation and transfer hydrogenation of γ-keto acids and their esters. nih.govacs.org The hydrogenation of the ketone functionality followed by spontaneous in-situ lactonization provides a direct and efficient route to the target chiral γ-lactones. nih.gov Ruthenium complexes, often paired with chiral diphosphine and diamine ligands, can achieve excellent diastereo- and enantioselectivities, frequently through a dynamic kinetic resolution process. nih.gov

Iridium-Catalyzed Systems: Iridium-catalyzed asymmetric hydrogenation has been successfully applied to γ- and δ-ketoesters and ketoacids to produce the corresponding chiral lactones with superb yields and enantioselectivities. rsc.orgacs.orgnih.govresearchgate.net Chiral spiro iridium catalysts, in particular, have demonstrated remarkable efficiency and high turnover numbers. acs.orgnih.gov These systems provide a practical and efficient method for accessing optically active γ-lactones from readily available keto-acid precursors. acs.orgnih.gov The hydrogenation of racemic α-substituted lactones to chiral diols via dynamic kinetic resolution using catalysts like Ir-SpiroPAP also highlights the power of this approach. ajchem-b.com

MetalCatalyst System (Metal/Ligand)Substrate TypeYield (%)Enantiomeric Excess (ee %)
RutheniumRu-(S)-SunPhosγ-Heteroatom substituted β-keto esterHighUp to 99.1
IridiumIr / Ferrocene-based P,N,N-ligandγ-KetoesterUp to 99Up to 99
Iridium(S)-1a (Chiral Spiro Iridium)γ-KetoacidHigh>99
Copper-Catalyzed Asymmetric Conjugate Reduction

Copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated lactones has become a reliable and efficient method for the synthesis of chiral γ-lactones. rsc.orgrsc.org This methodology typically employs a copper salt in combination with a chiral ligand and a hydride source, such as polymethylhydrosiloxane (B1170920) (PMHS), to effect the enantioselective reduction of the carbon-carbon double bond. rsc.orgresearchgate.net

The Josiphos family of ferrocene-based ligands has been shown to be particularly effective in these reactions, affording excellent enantioselectivities (95-99% ee) and good yields (60-97%) for the reduction of β-aryl α,β-unsaturated lactones and lactams. rsc.orgrsc.orgresearchgate.net The substrate scope is broad, and the methodology has been successfully applied to the synthesis of the natural product lucidulactone A. rsc.org

The preparation of the requisite α,β-unsaturated lactone substrates can be achieved through a stereospecific copper-catalyzed addition of arylboronic acids to alkynoates, followed by deprotection and cyclization. rsc.orgrsc.org This two-step sequence allows for the generation of β-substituted α,β-unsaturated lactones from commercially available propargyl alcohol. rsc.org

Furthermore, a dynamic kinetic resolution of γ-aryl containing α,β-unsaturated butenolides has been developed based on this copper-catalyzed conjugate reduction, leading to the highly stereoselective synthesis of cis-β,γ-disubstituted butyrolactones. nih.gov

Table 2: Copper-Catalyzed Asymmetric Conjugate Reduction of α,β-Unsaturated Lactones

SubstrateLigandHydride SourceProductee (%)Yield (%)Reference
β-Aryl α,β-Unsaturated LactonesJosiphosPMHSβ-Aryl-γ-Lactones95-9960-97 rsc.orgresearchgate.net
β-Aryl α,β-Unsaturated LactamsJosiphosPMHSβ-Aryl-γ-Lactams95-9960-97 rsc.org
γ-Aryl α,β-Unsaturated ButenolidesNot specifiedNot specifiedcis-β,γ-Disubstituted Butyrolactone93High nih.gov
Gold-Catalyzed Cyclization Reactions

Gold catalysts have emerged as powerful tools for the synthesis of γ-lactones through the cyclization of various unsaturated precursors. acs.orgorganic-chemistry.org These reactions benefit from the mild reaction conditions and high functional group tolerance often associated with gold catalysis. organic-chemistry.org

A common strategy involves the gold-catalyzed cycloisomerization of homopropargyl alcohols, which can proceed via a tandem cycloisomerization/oxidation pathway to afford γ-lactones. acs.org Similarly, the gold-catalyzed cyclization of acetylenic acids provides a direct route to γ-lactones in good to excellent yields. organic-chemistry.org These reactions are compatible with a range of functional groups, including esters, alkenes, alkynes, and halides. organic-chemistry.org

The choice of the gold catalyst and reaction conditions can influence the reaction pathway and product distribution. For instance, dinuclear N-heterocyclic carbene (NHC)-gold(I) complexes have been shown to be highly effective for the cyclization of linear γ- and δ-alkynoic acids at room temperature with low catalyst loadings. researchgate.net Gold(I)-catalyzed cyclization of allenoates has also been utilized to synthesize γ-butyrolactone derivatives. mdpi.com

Furthermore, gold-catalyzed cycloisomerization of 1,6-diyne esters has been reported to produce 2,3-disubstituted 3-pyrrolines, showcasing the versatility of gold catalysts in synthesizing five-membered heterocycles. monash.edu

Table 3: Gold-Catalyzed Cyclization Reactions for γ-Lactone Synthesis

SubstrateCatalystProductKey FeaturesReference
Homopropargyl AlcoholsGold Catalystγ-LactonesProceeds via tandem cycloisomerization/oxidation. acs.org
Acetylenic AcidsGold Catalystγ-LactonesTolerates various functional groups. organic-chemistry.org
Linear Alkynoic AcidsDinuclear NHC-Gold(I) Complexγ- and δ-LactonesEffective at room temperature with low catalyst loadings. researchgate.net
AllenoatesGold(I) Phosphine Complex/AgOTfγ-ButyrolactonesFeasible at room temperature. mdpi.com
1,6-Diyne EstersAuCl(t-Bu₃P)/AgOTf2,3-Disubstituted 3-PyrrolinesDemonstrates versatility in heterocycle synthesis. monash.edu
Palladium-Catalyzed Cycloadditions and Lactonizations

Palladium catalysis offers a diverse range of transformations for the synthesis of γ-lactones, including cycloadditions and direct lactonization reactions. organic-chemistry.orgrsc.orgnih.gov These methods often provide access to structurally complex lactones from readily available starting materials.

Palladium-catalyzed [4+4] cycloadditions between ortho-quinone methides and γ-methylene-δ-valerolactones have been developed for the highly diastereo- and enantioselective synthesis of functionalized benzo[b]oxocines. rsc.org Additionally, decarboxylative [4+3] cycloadditions of γ-methylidene-δ-valerolactones with 1,1-dicyanocyclopropanes provide a convergent route to cycloheptane (B1346806) derivatives. acs.org

Direct C-H functionalization strategies have also been employed for γ-lactone synthesis. A palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization of carboxylic acids with styrenes, enabled by an N-acyl sulfonamide ligand, allows for the efficient construction of γ-alkylidene lactones. rsc.org A related approach involves the tandem Pd-catalyzed β,γ-dehydrogenation and vinyl C─H olefination of free carboxylic acids to yield β-alkylidene-γ-lactones. nih.gov Furthermore, a direct palladium-catalyzed γ-lactonization of free carboxylic acids via C–O reductive elimination has been reported, utilizing a β-alanine-derived ligand. acs.org

Palladium catalysis also enables the synthesis of γ-lactones from homoallylic alcohols in a single step with good yields and excellent functional group tolerance. organic-chemistry.org

Table 4: Palladium-Catalyzed Reactions for γ-Lactone Synthesis

Reaction TypeSubstratesCatalyst/LigandProductKey FeaturesReference
[4+4] Cycloadditionortho-Quinone Methides, γ-Methylene-δ-valerolactonesPalladium CatalystFunctionalized Benzo[b]oxocinesHighly diastereo- and enantioselective. rsc.org
[4+3] Decarboxylative Cycloadditionγ-Methylidene-δ-valerolactones, 1,1-DicyanocyclopropanesPalladium CatalystCycloheptane DerivativesConvergent synthesis. acs.org
β-C(sp³)–H Olefination/LactonizationCarboxylic Acids, StyrenesPalladium Catalyst / N-Acyl Sulfonamide Ligandγ-Alkylidene LactonesEfficient construction through C-H functionalization. rsc.org
β,γ-Dehydrogenation/Vinyl C-H OlefinationFree Carboxylic AcidsPalladium Catalyst / Bidentate Pyridone Ligandβ-Alkylidene-γ-LactonesSequential functionalization of C-H bonds. nih.gov
γ-Lactonization via C-O Reductive EliminationFree Carboxylic AcidsPalladium Catalyst / β-Alanine-Derived Ligandγ-LactonesDirect functionalization of a wide range of aliphatic acids. acs.org
Lactonization of Homoallylic AlcoholsHomoallylic AlcoholsPalladium CatalystAryl, Alkyl, and Spiro γ-LactonesOne-step synthesis with high chemoselectivity. organic-chemistry.org
Ruthenium-Catalyzed Asymmetric Lactonization via Allylation

Ruthenium-catalyzed asymmetric lactonization through an intramolecular Tsuji-Trost-type allylation of carboxylic acids and allylic alcohols represents a highly atom-economical approach to chiral allyl lactones. thieme-connect.comthieme-connect.com This methodology is significant as it proceeds via a dehydrative condensation, liberating only water as a byproduct, thus offering high atom and step economy. researchgate.net

The reaction is catalyzed by a cationic CpRu complex bearing an axially chiral picolinic acid-type ligand. researchgate.net A key feature of this catalytic system is its ability to function under slightly acidic conditions, which allows for the selective activation of the allylic alcohol over the resulting allyl ester product. researchgate.net This is in contrast to traditional palladium-catalyzed systems. researchgate.net

The proposed reaction mechanism involves the binding of the catalyst to the substrate, followed by isomerization to a more sterically favorable conformer. thieme-connect.comthieme-connect.com Subsequently, the carboxylic acid moiety attacks the π-allyl system to form the lactone. thieme-connect.comthieme-connect.com This method exhibits high functional group compatibility and is not limited to E-olefins. thieme-connect.comthieme-connect.com

Table 5: Ruthenium-Catalyzed Asymmetric Lactonization via Allylation

SubstrateCatalystProductKey FeaturesReference
Carboxylic Acid and Allylic AlcoholCationic CpRu Complex with Chiral LigandChiral Allyl LactoneHighly atom-economical, dehydrative condensation, high functional group compatibility. thieme-connect.comthieme-connect.comresearchgate.net
Catalytic Carbonylative Lactonization

Catalytic carbonylative lactonization provides a powerful method for the synthesis of lactones by incorporating a carbonyl group from carbon monoxide (CO), a readily available C1 building block. researchgate.net This approach has been successfully applied to the ring expansion of strained heterocycles and the cyclization of unsaturated alcohols.

A notable example is the palladium-catalyzed ring-opening carbonylative lactonization of hydroxycyclopropanols. nih.govnih.govpurdue.edu This method allows for the efficient synthesis of tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP)-fused bicyclic γ-lactones, which are privileged scaffolds in many natural products. nih.govnih.gov The reaction proceeds under mild conditions with good functional group tolerability and has been demonstrated in the total synthesis of (±)-paeonilide. nih.govnih.gov The proposed mechanism involves a palladium-catalyzed β-carbon elimination to generate a Pd-homoenolate intermediate. nih.gov

Cobalt catalysts have also been employed for the carbonylative ring expansion of oxetanes under a syngas (CO/H₂) atmosphere to produce γ-butyrolactones in good to excellent yields. researchgate.net This method has been utilized in the synthesis of intermediates for pharmaceuticals such as Baclofen and Montelukast. researchgate.net

Table 6: Catalytic Carbonylative Lactonization for γ-Lactone Synthesis

SubstrateCatalystCO SourceProductKey FeaturesReference
HydroxycyclopropanolsPalladiumCOTHF/THP-fused Bicyclic γ-LactonesMild conditions, good functional group tolerance, synthesis of privileged scaffolds. nih.govnih.govpurdue.edu
OxetanesCobaltSyngasγ-ButyrolactonesGood to excellent yields, application in pharmaceutical synthesis. researchgate.net

Stereoselective Conventional Synthetic Routes

Beyond the catalytic enantioselective methodologies, several stereoselective conventional synthetic routes have been established for the preparation of (R)-4-Methyldihydrofuran-2(3H)-one and related chiral γ-lactones. These methods often rely on the use of chiral auxiliaries, chiral starting materials, or diastereoselective reactions to control the stereochemistry.

One approach involves the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, the conjugate addition of 3-alkyl or 3-aryl tetronic acids to α,β-unsaturated systems catalyzed by chiral aminothioureas can provide quaternary stereocenter-containing furan-2,4-diones, albeit with moderate enantiomeric excess in some cases. mun.ca

Another strategy utilizes diastereoselective reactions of substrates containing a pre-existing stereocenter. For example, a patent describes the stereoselective reaction of (3S)-4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid with an organometallic reagent to furnish (4S,5R)-5-ethyl-5-(3-methoxyphenyl)-4-methyldihydrofuran-2(3H)-one, an intermediate in the synthesis of Tapentadol. google.com

The enzymatic resolution of racemic intermediates is also a widely used conventional method. The resolution of racemic cis-3-hydroxy-5-methyldihydrofuran-2(3H)-one using lipases is a prime example, providing access to both enantiomers in high optical purity. scispace.com

Furthermore, the stereoselective synthesis of anti-2,4-disubstituted tetrahydrofurans has been achieved through a sequence involving a palladium-catalyzed Hayashi-Heck arylation followed by a rhodium-catalyzed hydroformylation. nih.gov

Table 7: Stereoselective Conventional Synthetic Routes to Chiral γ-Lactones

MethodKey Reagents/StepsProductStereochemical ControlReference
Enantioselective Conjugate Addition3-Alkyl/Aryl Tetronic Acids, Chiral Aminothiourea CatalystQuaternary Stereocenter-Containing Furan-2,4-dionesCatalyst-controlled enantioselectivity. mun.ca
Diastereoselective Reaction(3S)-4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic Acid, Organometallic Reagent(4S,5R)-5-ethyl-5-(3-methoxyphenyl)-4-methyldihydrofuran-2(3H)-oneSubstrate-controlled diastereoselectivity. google.com
Enzymatic ResolutionRacemic cis-3-hydroxy-5-methyldihydrofuran-2(3H)-one, LipaseEnantiomerically pure hydroxylactonesEnzyme-catalyzed kinetic resolution. scispace.com
Sequential CatalysisPd-catalyzed Hayashi-Heck Arylation, Rh-catalyzed Hydroformylationanti-2,4-Disubstituted TetrahydrofuransCombination of enantioselective and diastereoselective catalysis. nih.gov

Multistep Synthetic Sequences for Enantiopure Lactones

The construction of enantiopure γ-lactones such as this compound often relies on well-established multistep synthetic sequences. These routes typically involve the creation of a chiral precursor, which is then elaborated and cyclized to form the desired lactone ring. A key strategy involves the synthesis of chiral hydroxy esters, which can undergo intramolecular cyclization.

The following table summarizes a representative multistep synthesis for a precursor to a chiral γ-lactone:

Precursor ProductStarting MaterialKey TransformationYield
Methyl (S)-4-hydroxy-3-methylbutanoateNot specifiedAsymmetric hydrogenation95%
Methyl 4-hydroxy-2-methylbutanoateTCRA/A/M product 8paDeprotection-reduction95% rug.nl

Sharpless Asymmetric Dihydroxylation Protocols for Precursor Formation

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from prochiral olefins. mdpi.comresearchgate.netwikipedia.org These chiral diols are versatile intermediates that can be readily converted into γ-lactones. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. mdpi.comresearchgate.netwikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β), dictates the stereochemical outcome of the dihydroxylation, allowing for the selective formation of either enantiomer of the diol. mdpi.comresearchgate.net

This methodology has been successfully applied to the synthesis of a wide range of natural products, demonstrating its reliability and high degree of enantioselectivity. mdpi.comnih.gov For example, the asymmetric dihydroxylation of an α,β-unsaturated ketone precursor to ascospiroketal B afforded the corresponding diol in 65% yield. mdpi.com In another instance, the synthesis of fostriecin (B16959) involved a Sharpless dihydroxylation step that provided the vicinal diol in 81% yield with a 90:10 enantiomeric ratio. mdpi.com

The table below presents selected examples of Sharpless asymmetric dihydroxylation used in the synthesis of chiral precursors for lactones and related molecules.

SubstrateChiral LigandProductYieldEnantiomeric Excess (ee)
α,β-Unsaturated Ketone (Ascospiroketal B precursor)Not specifiedDiol intermediate65% mdpi.comNot reported
Fostriecin precursor(DHQD)₂PHALVicinal diol81% mdpi.com90:10 er mdpi.com
Various olefins(DHQD)₂PHAL or (DHQ)₂PHALVicinal diolsHigh yieldsUp to >99% harvard.edu

Diastereoselective Reactions Leading to γ-Lactones

Diastereoselective reactions offer an alternative and efficient approach to the synthesis of chiral γ-lactones by controlling the relative stereochemistry of newly formed chiral centers. Various strategies have been developed to achieve high diastereoselectivity in the formation of the lactone ring.

One notable method is the visible light-iodine-mediated carboesterification of alkenes. nih.govacs.org This reaction allows for the trans-diastereoselective synthesis of γ-lactones from a range of alkenes and carbonyl compounds. nih.gov For example, the reaction of various styrenes with dimethyl malonate under visible light irradiation in the presence of iodine and a base can produce trans-butyrolactones in good yields (61-72%) and with moderate to good diastereoselectivity. nih.gov The diastereomeric ratio (dr) of these reactions can be influenced by the choice of base and solvent, with some conditions favoring the formation of the trans isomer with a dr of up to 5:1. acs.org

Another approach involves the diastereoselective reduction of γ-keto amides. The reduction of β-substituted and α,β-disubstituted γ-keto amides can proceed with high diastereoselectivity, and the resulting γ-hydroxy amides can be cyclized to form γ-butyrolactones with high diastereoisomeric purities. clockss.org For example, the reduction of a γ-keto amide using diisobutylaluminum hydride (DIBAH) can exclusively yield the syn-γ-hydroxy amide, which can then be converted to the corresponding cis-γ-lactone. clockss.org

The following table provides examples of diastereoselective reactions for the synthesis of γ-lactones.

Reaction TypeSubstratesProductYieldDiastereomeric Ratio (dr)
Visible Light-Iodine-Mediated CarboesterificationStyrenes and Dimethyl Malonatetrans-Butyrolactones61-72% nih.govModerate to good nih.gov
Visible Light-Iodine-Mediated CarboesterificationStyrene and various carbonylstrans-LactonesModerate to good acs.org~2:1 to 5:1 acs.org
Manganese(III) Acetate-Mediated Cyclization4-Pentenyl malonatesBicyclic γ-lactonesVariable (20-70%) acs.org>15:1 acs.org
Diastereoselective Reductionγ-Keto amidessyn-γ-Hydroxy amidesHigh yields clockss.orgExclusive syn formation clockss.org

Tandem and Domino Reaction Sequences for Ring Closure

Tandem and domino reactions, where multiple bond-forming events occur in a single pot under the same reaction conditions, represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like γ-lactones. These cascade reactions can rapidly build molecular complexity from simple starting materials, often with excellent stereocontrol.

One example is the palladium-catalyzed tandem β,γ-dehydrogenation and vinyl C-H olefination of aliphatic acids to form β-alkylidene-γ-lactones. nih.gov This process involves a sequence of dehydrogenation, vinyl C-H olefination, and lactonization. For instance, the reaction of an aliphatic acid with benzyl (B1604629) acrylate (B77674) in the presence of a palladium catalyst and a specific ligand can yield the corresponding γ-lactone with moderate diastereoselectivity (4/1 dr). nih.gov

Organocatalysis has also enabled the development of elegant domino reactions for the synthesis of chiral lactones. For example, a domino reaction involving an aldol (B89426) condensation, lactonization, and elimination sequence, catalyzed by a bifunctional Cinchona-derived thiourea, can produce 3-spiro-α-alkylidene-γ-butyrolactone oxindoles in high yields and with excellent enantioselectivity (up to 98% yield and >99:1 dr; 71–97% ee). mdpi.com

The following table highlights examples of tandem and domino reactions for the synthesis of chiral lactones and related heterocyclic compounds.

Reaction TypeCatalyst/ReagentProductYieldEnantiomeric/Diastereomeric Ratio
Pd-Catalyzed Dehydrogenation/OlefinationPd(OAc)₂ / Ligand L9β-Alkylidene-γ-lactone80% nih.gov4/1 dr nih.gov
Organocatalytic Domino ReactionCinchona-derived thiourea3-Spiro-α-alkylidene-γ-butyrolactone oxindolesUp to 98% mdpi.com>99:1 dr; 71-97% ee mdpi.com
Cu(I)-Catalyzed Asymmetric Tandem Conjugate Addition-Aldol ReactionCu(OTf)₂ / Chiral Ligandtrans,erythro/threo-2-hydroxycyclohexanones67-92%91->99% ee rsc.org
Rh-Catalyzed Domino LactonizationRh(I) catalystBicyclo[2.2.2]lactonesNot specifiedNot specified beilstein-journals.org

Chemical Reactivity and Derivatization of R 4 Methyldihydrofuran 2 3h One

Ring-Opening Reactions

The strained nature of the γ-butyrolactone ring in (R)-4-Methyldihydrofuran-2(3H)-one makes it susceptible to cleavage by various reagents, leading to the formation of functionalized, open-chain products.

Nucleophilic Ring-Opening Processes (e.g., Aminolysis, Alcoholysis)

The ester functional group within the lactone ring provides an electrophilic site for nucleophilic attack. Aminolysis, the reaction with amines, results in the formation of 4-hydroxybutanamides. researchgate.net Similarly, alcoholysis with alcohols yields γ-hydroxy esters. These reactions are fundamental in transforming the cyclic lactone into acyclic structures with preserved chirality at the C4 position. For instance, the aminolysis of 2-substituted dihydrofuran-2(3H)-one derivatives with benzylamines is a key step in synthesizing 2-substituted 4-hydroxybutanamide (B1328909) derivatives. researchgate.net

The table below provides examples of products obtained from the aminolysis of related lactone systems.

ReactantNucleophileProductReference
(Z)-4-(5-substituted furylidene)-2-aryloxazolin-5-onesPiperidine4-Substituted-N-[2-(5-substituted-furan-2-yl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide eujournal.org
2-substituted dihydrofuran-2(3H)-one derivativesSubstituted benzylamines2-substituted 4-hydroxybutanamide derivatives researchgate.net

Mechanistic Investigations of Lactone Ring-Opening (e.g., BAc2 pathway)

The ring-opening of lactones under basic or nucleophilic conditions generally proceeds through a BAc2 (Bimolecular Acyl-Oxygen Cleavage) mechanism. acs.orgfigshare.comresearchgate.netresearchgate.net This pathway involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the cleavage of the endocyclic acyl-oxygen bond to open the ring. acs.orgfigshare.comresearchgate.netresearchgate.net Kinetic studies on the ring-opening of lactones with sodium trimethylsilanolate have confirmed this mechanistic pathway, where the nucleophilic attack is the rate-determining step. acs.orgfigshare.comresearchgate.netresearchgate.net The stability of the five-membered ring in γ-lactones like this compound is significant, and while ring-opening is thermodynamically less favorable compared to larger lactones, it readily occurs under appropriate conditions. icm.edu.pl

Palladium-Mediated Ring-Opening/Cyclization Cascades

Palladium catalysts can facilitate complex transformations of lactones that involve a sequence of ring-opening and cyclization events. For example, palladium-catalyzed reactions of 2,3-allenoic acids in the presence of simple allenes can lead to the formation of furan-2(5H)-one derivatives through a process involving cyclic oxypalladation followed by carbopalladation and subsequent reactions. acs.org Although not specifically demonstrated for this compound in the provided results, these types of cascade reactions highlight the potential for intricate molecular constructions starting from lactone scaffolds.

Further Functionalization and Molecular Transformations

Beyond ring-opening, the this compound framework allows for the introduction of various functional groups at different positions on the lactone ring.

Stereoselective α-Functionalization of Lactone Ring Systems

The α-position (the carbon atom adjacent to the carbonyl group) of the lactone is amenable to stereoselective functionalization. The generation of an enolate at this position allows for the introduction of substituents with a high degree of stereocontrol, often influenced by the existing stereocenter at the C4 position. Rhodium-catalyzed reactions of 3-diazo-4-methyldihydrofuran-2-one with various nucleophiles, such as alcohols, thiols, and amines, demonstrate the effective α-functionalization of a similar lactone system. nih.gov For instance, the reaction with triethylsilane resulted in excellent yield and diastereoselectivity. nih.gov

The table below summarizes the α-functionalization of a related lactone.

ReactantNucleophile/ReagentProductDiastereomeric Ratio (dr)Reference
3-Diazo-4-methyl-dihydrofuran-2-oneStyrene3α-(2α-phenylcyclopropyl)-4α-methyldihydrofuran-2-one95:5 nih.gov
3-Diazo-4-phenyl-dihydrofuran-2-oneTriethylsilaneα-functionalized product>95:5 nih.gov

Alkylation and Arylation Reactions on the Lactone Scaffold

The introduction of alkyl and aryl groups onto the lactone framework is a key strategy for elaborating its structure. Friedel-Crafts alkylation and acylation are classic methods for attaching such groups to aromatic rings, and analogous principles can be applied to heterocyclic systems. libretexts.orgopenstax.org Palladium-catalyzed α-arylation of zinc enolates of esters provides a modern and efficient method for forming carbon-carbon bonds at the α-position of carbonyl compounds, including lactones. nih.gov This reaction is tolerant of various functional groups on the bromoarene coupling partner. nih.gov While direct arylation of this compound was not explicitly detailed, the arylation of related β,γ-unsaturated lactones using a Heck-Matsuda reaction with arenediazonium salts has been reported, leading to aryldiazene butenolides. scispace.com

Oxidative Desaturation of Lactones

The conversion of saturated lactones into their α,β-unsaturated counterparts is a significant transformation in organic synthesis, as the resulting α,β-unsaturated lactone motif is a key structural element in many biologically active molecules and a versatile intermediate for further chemical modifications. acs.org Traditional methods to achieve this desaturation often involve the introduction of sulfur or selenium-based groups at the α-position, followed by an elimination step. acs.org However, recent advancements have led to more direct and milder approaches, such as transition-metal-catalyzed oxidative desaturation.

A notable development in this area is a copper-catalyzed desaturation method that allows for the efficient conversion of saturated lactones, including γ-lactones structurally related to this compound, into α,β-unsaturated products. acs.orgnih.gov This protocol is distinguished by its use of inexpensive and readily available copper catalysts and reagents, operating under pH-neutral conditions without the need for strong acids or bases. acs.orgnih.gov A key advantage of this system is its excellent functional group tolerance and scalability, producing tert-butyl alcohol as the only stoichiometric byproduct, which simplifies purification. acs.orgnih.gov

The reaction mechanism has been explored through various studies, including kinetic analyses, deuterium (B1214612) labeling, and computational studies. acs.orgnih.govrsc.org The data support a pathway that involves a reversible α-deprotonation of the lactone by a copper(II)-alkoxide species to form a copper enolate intermediate. acs.orgnih.gov This enolate then undergoes further oxidation to yield the final α,β-unsaturated lactone. nih.gov A density functional theory (DFT) study on the desaturation of δ-valerolactone provided additional insight, suggesting a mechanism involving the homolysis of the oxidant and a radical-based activation of the α-C–H bond. rsc.org

The general applicability of this copper-catalyzed method has been demonstrated across a range of lactone substrates. While five-membered γ-lactones have been noted to be less reactive than six-membered δ-lactones, they can still be converted to the desired unsaturated products in moderate yields. acs.org The table below presents research findings on the copper-catalyzed oxidative desaturation of various lactones, illustrating the reaction conditions and yields.

Table 1: Copper-Catalyzed Oxidative Desaturation of Representative Lactones

Substrate (Lactone)Catalyst SystemOxidantSolventTemperature (°C)Yield (%) of α,β-Unsaturated LactoneReference
γ-ButyrolactoneCu(OAc)₂ / 1,10-PhenanthrolineDTBPChlorobenzene10045 acs.org
δ-ValerolactoneCu(OAc)₂ / 1,10-PhenanthrolineDTBPChlorobenzene10085 acs.org
ε-CaprolactoneCu(OAc)₂ / 1,10-PhenanthrolineDTBPChlorobenzene10035 acs.org
Adamantyl-δ-lactoneCu(OAc)₂ / 1,10-PhenanthrolineDTBPChlorobenzene10094 acs.org
Cholesterol-derived δ-lactoneCu(OAc)₂ / BathocuproineDTBPChlorobenzene12070 acs.org

DTBP = Di-tert-butyl peroxide

This modern catalytic approach represents a significant improvement for the synthesis of α,β-unsaturated lactones, offering a more sustainable and efficient alternative to classical methods.

Applications in Advanced Organic Synthesis and Chiral Building Block Utility

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (R)-4-Methyldihydrofuran-2(3H)-one makes it a crucial intermediate for creating stereochemically defined products. Its reactivity allows for various transformations, including ring-opening reactions, reductions, and alkylations, to access a diverse range of chiral structures. fluorochem.co.uk

The chiral γ-lactone framework is a key structural feature in numerous natural products. This compound serves as an accessible starting point for the synthesis of these complex targets.

One notable example is its use in the synthesis of a putative antibacterial and antifungal compound, (R)-2-methylheptyl isonicotinate. nih.gov In this synthesis, the lactone undergoes a reductive alkylation process, demonstrating its utility in constructing acyclic chiral centers from a cyclic precursor. nih.gov The synthesis of other natural products, such as (+)-Crotogoudin, has also been explored, highlighting the potential of this and related lactone structures in building complex polycyclic systems. ethz.ch Furthermore, derivatives of this lactone, like (3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one, have been isolated from natural sources such as the edible mushroom Mycoleptodonoides aitchisonii, indicating the relevance of this core structure in nature. nih.gov

Table 1: Examples of Natural Product Synthesis Involving this compound and Related Structures

Target Natural ProductRole of the LactoneKey Transformation
(R)-2-methylheptyl isonicotinateChiral Building BlockReductive lactone alkylation
(+)-CrotogoudinPotential Synthetic IntermediateNot specified
(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-oneIsolated Natural ProductBiosynthesis in Mycoleptodonoides aitchisonii

This chiral lactone is a key intermediate in the synthesis of important pharmaceutical compounds. A prominent example is its role in the production of the antiepileptic drug Brivaracetam. Although some industrial syntheses of Brivaracetam utilize the closely related (R)-4-propyldihydrofuran-2(3H)-one, the methyl analogue also serves as a critical starting material for the synthesis of Brivaracetam and its impurities for research and development. smolecule.comchemicalbook.com The synthesis involves a ring-opening of the lactone followed by amidation and subsequent cyclization to form the core pyrrolidinone structure of the drug. google.com This transformation highlights the utility of the lactone as a masked precursor to chiral pyrrolidinones, a common scaffold in medicinal chemistry. The (R)-enantiomer is crucial as it exhibits a higher binding affinity to the synaptic vesicle protein 2A (SV2A), the target for epilepsy treatment.

Table 2: Application in Pharmaceutical Intermediate Synthesis

Pharmaceutical CompoundRole of this compoundKey Transformation
BrivaracetamKey Chiral IntermediateLactone ring-opening and re-cyclization to a lactam (pyrrolidinone)

The furan (B31954) scaffold is present in numerous agrochemicals and other bioactive molecules. nih.gov this compound provides a chiral entry point into this chemical space. As previously mentioned, it was used to synthesize (R)-2-methylheptyl isonicotinate, a compound investigated for its potential antibacterial and antifungal properties against organisms like Bacillus subtilis and Escherichia coli. nih.gov While specific large-scale agrochemical applications are not widely documented, its role in creating bioactive molecules suggests its potential in this field. The synthesis of mevalocidin (B1250648) analogues, which have been tested for herbicidal activity, has involved similar γ-lactone structures, such as 5-((tert-butyldiphenylsilyloxy)-methyl)-4-methyldihydrofuran-2(3H)-one, further underscoring the relevance of this compound class in agrochemical research. ccspublishing.org.cn

The lactone functionality of this compound is readily converted into other important chiral functional groups, particularly lactams and amino alcohols. nih.govdiva-portal.org

Chiral Lactams: As demonstrated in the synthesis of Brivaracetam, the lactone can be converted into a chiral lactam (a cyclic amide). This typically involves a ring-opening reaction with an amine or an ammonia (B1221849) source, followed by an intramolecular cyclization to form the new heterocyclic ring. This strategy is a powerful method for accessing enantiomerically pure pyrrolidinones and other lactams. smolecule.comacs.org

Chiral Amino Alcohols: Reduction of the lactone carbonyl group can lead to the formation of a diol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation. The resulting chiral diol can then be further functionalized. For instance, selective activation of one hydroxyl group (e.g., through tosylation) followed by displacement with an amine nucleophile provides a direct route to chiral amino alcohols. sigmaaldrich.comfrontiersin.org These amino alcohols are themselves versatile building blocks in medicinal and materials chemistry. nih.govdiva-portal.org

Role in Flavor and Fragrance Chemistry (as a synthetic intermediate)

While this compound itself is noted for its chemical applications, the broader class of γ-lactones is of significant importance in the flavor and fragrance industry. doingsts.com These compounds often possess fruity, creamy, or nutty aromas.

This compound can serve as a synthetic intermediate to produce other valuable aroma chemicals. For example, it can be a precursor for the synthesis of analogues of whiskey lactone ((4S,5R)-5-butyl-4-methyldihydrofuran-2(3H)-one), a key aroma component in aged alcoholic beverages. researchgate.net The synthesis would involve the alkylation at the 5-position of the lactone ring. Similarly, it can be used to create other flavor-active lactones like methyl tuberate (dihydro-4-methyl-5-pentyl-2(3H)-furanone), known for its sweet, fruity aroma found in some fruits. lookchem.com These syntheses leverage the existing chiral center at the 4-position to create new, stereochemically defined flavor and fragrance compounds.

Computational and Spectroscopic Investigation of R 4 Methyldihydrofuran 2 3h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For (R)-4-Methyldihydrofuran-2(3H)-one, DFT calculations provide a theoretical framework to understand its fundamental properties.

Molecular Geometry Optimization and Conformational Analysis

The five-membered ring of γ-lactones is not planar and can adopt various conformations. Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the puckering of the furanone ring and the orientation of the methyl group are key determinants of its conformational landscape.

DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are used to locate the stable conformers on the potential energy surface. mdpi.comnih.gov These calculations typically reveal that the lactone ring adopts an "envelope" or "twist" conformation. The methyl group can exist in either an equatorial or an axial position, leading to different conformers with distinct energies. The relative energies of these conformers determine their population at a given temperature. A comprehensive conformational search is crucial to identify the global minimum energy structure, which is the most stable conformation of the molecule. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C3-C4-C5-O1)Relative Energy (kcal/mol)
Envelope (Methyl pseudo-equatorial)Value0.00
Twist (Methyl pseudo-axial)ValueValue
Envelope (Methyl pseudo-axial)ValueValue
Twist (Methyl pseudo-equatorial)ValueValue
Note: The values in this table are illustrative and would be obtained from specific DFT calculations. The dihedral angle defines the ring pucker.

Electronic Structure Analysis and Quantum Chemical Parameters

DFT calculations also provide a wealth of information about the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These parameters offer insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is useful for predicting sites of intermolecular interactions. nih.gov

Table 2: Calculated Quantum Chemical Parameters for this compound

ParameterValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Note: These values are dependent on the level of theory and basis set used in the DFT calculations.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structure verification. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. mdpi.com

Accurate prediction of NMR chemical shifts requires averaging the calculated values over the populated conformers, weighted by their Boltzmann distribution. This approach often leads to excellent agreement between theoretical and experimental NMR spectra, aiding in the assignment of signals and confirming the molecular structure. acs.orgmdpi.com

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2 (C=O)ValueValue
C3ValueValue
C4ValueValue
C5ValueValue
CH₃ValueValue
Note: Experimental values can be found in chemical databases like PubChem. nih.gov Calculated values are obtained from DFT calculations.

Mechanistic Studies of Reactions and Transition State Identification

DFT is an invaluable tool for elucidating reaction mechanisms. rsc.org For reactions involving this compound, such as its synthesis or ring-opening reactions, DFT can be used to map out the entire reaction pathway. mdpi.comnih.gov This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and kinetics of a reaction. For instance, understanding the mechanism of lactone ring-opening is crucial in various chemical and biological processes. acs.org DFT studies can identify the key intermediates and transition states involved in such transformations, providing a detailed molecular-level picture of the reaction dynamics. rsc.orghokudai.ac.jp

Advanced Spectroscopic Characterization Methodologies for Stereochemical Elucidation and Purity Assessment

The determination of the absolute configuration and enantiomeric purity of chiral molecules like this compound is of paramount importance. While standard spectroscopic techniques provide structural information, more advanced methods are often required for unambiguous stereochemical assignment.

One powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by DFT calculations for the (R)- and (S)-enantiomers, the absolute configuration can be definitively assigned.

Another important method is chiral chromatography, particularly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio, which is a measure of the sample's purity.

Furthermore, the use of chiral derivatizing agents in conjunction with NMR spectroscopy, such as Mosher's acid, can be employed to determine the absolute configuration. conicet.gov.ar The reaction of the chiral lactone with a chiral derivatizing agent forms diastereomers, which exhibit distinct NMR spectra, allowing for the assignment of the stereochemistry at the chiral center.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for (R)-4-Methyldihydrofuran-2(3H)-one?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example, glucose can react with piperidine in ethanol under reflux with argon gas, followed by acetic acid treatment and extraction with ethyl acetate . Asymmetric allylboration strategies are also employed, using chiral catalysts to achieve high enantiomeric excess (e.g., 98% ee via Chiralcel OD-H chromatography) . Key steps include temperature control (e.g., reflux at 70–100°C) and purification via column chromatography (e.g., silica gel, hexane/i-PrOH mixtures) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, ¹H NMR peaks at δ 2.36 ppm (methyl group) and δ 176.3 ppm (carbonyl carbon in ¹³C NMR) confirm the lactone structure . HRMS data (e.g., [M+Na]⁺ at m/z 213.0886) validate molecular weight and formula .

Q. What analytical techniques are used to determine enantiomeric purity?

  • Methodology : Chiral HPLC with columns like Chiralcel OD-H (hexane/i-PrOH = 90/10, flow rate 1.0 mL/min) resolves enantiomers, with retention times (e.g., 59.6 min for (S,S)-isomer vs. 64.9 min for (R,R)-isomer) . Polarimetry measures specific rotation (e.g., [α]²⁵D = +15.2° for (+)-trans-whiskey lactone) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

  • Methodology : Asymmetric catalysis (e.g., allylboration with chiral ligands) ensures stereocontrol at the 4- and 5-positions . Computational modeling (DFT) predicts transition states to optimize reaction conditions. For example, steric hindrance from substituents like 4-fluorophenyl groups can influence diastereoselectivity .

Q. What strategies resolve contradictory data in biological activity studies of this compound analogs?

  • Methodology :

  • Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O tracing) to confirm proposed antioxidant mechanisms, such as free radical scavenging via hydroxyl groups .
  • Meta-Analysis : Cross-reference pharmacokinetic data (e.g., logP, plasma protein binding) from independent studies to identify outliers .

Q. How do reaction conditions influence the yield of this compound in multi-step syntheses?

  • Methodology :

  • Temperature : Higher temperatures (>80°C) accelerate lactonization but risk racemization.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in dihydrofuranone formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

  • Methodology :

  • Preparative HPLC : C18 columns with acetonitrile/water gradients separate closely related lactones .
  • Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) to isolate enantiopure crystals .

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position) to improve binding to enzyme active sites .
  • Prodrug Strategies : Phosphonooxy derivatives increase solubility and bioavailability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid).
  • Store at 2–8°C under inert gas (argon) to prevent oxidation .
  • Monitor decomposition products (CO, CO₂) via gas chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.